Ethyl 3-(methylthio)propionate
Ethyl 3-(methylthio)propionate
Ethyl 3-methylthiopropionate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol. It has a role as a metabolite. It is a carboxylic ester and an organosulfur compound. It derives from a 3-(methylthio)propionic acid.
Ethyl methylthiopropanoate, also known as ethyl methyl mercaptopropionate or fema 3343, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl methylthiopropanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, ethyl methylthiopropanoate is primarily located in the cytoplasm. Ethyl methylthiopropanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl methylthiopropanoate can be biosynthesized from 3-(methylthio)propionic acid. Ethyl methylthiopropanoate is a fruity, metallic, and pineapple tasting compound that can be found in alcoholic beverages, fruits, milk and milk products, and pineapple. This makes ethyl methylthiopropanoate a potential biomarker for the consumption of these food products.
Ethyl methylthiopropanoate, also known as ethyl methyl mercaptopropionate or fema 3343, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl methylthiopropanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, ethyl methylthiopropanoate is primarily located in the cytoplasm. Ethyl methylthiopropanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl methylthiopropanoate can be biosynthesized from 3-(methylthio)propionic acid. Ethyl methylthiopropanoate is a fruity, metallic, and pineapple tasting compound that can be found in alcoholic beverages, fruits, milk and milk products, and pineapple. This makes ethyl methylthiopropanoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13327-56-5
VCID:
VC20959008
InChI:
InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3
SMILES:
CCOC(=O)CCSC
Molecular Formula:
C6H12O2S
Molecular Weight:
148.23 g/mol
Ethyl 3-(methylthio)propionate
CAS No.: 13327-56-5
Cat. No.: VC20959008
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl 3-methylthiopropionate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with ethanol. It has a role as a metabolite. It is a carboxylic ester and an organosulfur compound. It derives from a 3-(methylthio)propionic acid. Ethyl methylthiopropanoate, also known as ethyl methyl mercaptopropionate or fema 3343, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl methylthiopropanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, ethyl methylthiopropanoate is primarily located in the cytoplasm. Ethyl methylthiopropanoate exists in all eukaryotes, ranging from yeast to humans. Ethyl methylthiopropanoate can be biosynthesized from 3-(methylthio)propionic acid. Ethyl methylthiopropanoate is a fruity, metallic, and pineapple tasting compound that can be found in alcoholic beverages, fruits, milk and milk products, and pineapple. This makes ethyl methylthiopropanoate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 13327-56-5 |
| Molecular Formula | C6H12O2S |
| Molecular Weight | 148.23 g/mol |
| IUPAC Name | ethyl 3-methylsulfanylpropanoate |
| Standard InChI | InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3 |
| Standard InChI Key | YSNWHRKJEKWJNY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCSC |
| Canonical SMILES | CCOC(=O)CCSC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator